molecular formula C12H7BrClFO3S B1443451 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride CAS No. 1284177-46-3

3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B1443451
CAS No.: 1284177-46-3
M. Wt: 365.6 g/mol
InChI Key: SKVUFYFKNDYRFW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple substituents. The compound's formal name indicates a benzene ring core bearing three distinct functional groups positioned at specific locations, with the sulfonyl chloride functionality serving as the primary substituent defining the numbering system. The molecular formula C₁₂H₇BrClFO₃S encompasses twelve carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, three oxygen atoms, and one sulfur atom, yielding a molecular weight of 365.60 grams per mole.

The structural complexity arises from the presence of a 3-fluorophenoxy substituent at the 4-position of the primary benzene ring, creating an ether linkage between two aromatic systems. The bromine atom occupies the 3-position relative to the sulfonyl chloride group, establishing a meta relationship between these electron-withdrawing substituents. The Chemical Abstracts Service registry number 1284177-46-3 uniquely identifies this compound in chemical databases, facilitating accurate literature searches and regulatory compliance.

The International Chemical Identifier string "1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)4-5-12(11)18-9-3-1-2-8(15)6-9/h1-7H" provides a standardized representation of the molecular connectivity. This linear notation system encodes the complete structural information, including atom connectivity, bond types, and stereochemistry. The corresponding International Chemical Identifier Key "SKVUFYFKNDYRFW-UHFFFAOYSA-N" serves as a compressed identifier derived from the full International Chemical Identifier string.

Property Value Source
Molecular Formula C₁₂H₇BrClFO₃S
Molecular Weight 365.60 g/mol
CAS Registry Number 1284177-46-3
InChI Key SKVUFYFKNDYRFW-UHFFFAOYSA-N
Physical Form Powder
Purity 95%

The canonical Simplified Molecular Input Line Entry System representation "C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br" provides another standardized method for representing the molecular structure in database systems. This notation system facilitates computational analysis and molecular property predictions through various cheminformatics tools and software packages.

Properties

IUPAC Name

3-bromo-4-(3-fluorophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)4-5-12(11)18-9-3-1-2-8(15)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUFYFKNDYRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride is a synthetic compound notable for its complex structure, which includes a bromine atom, a fluorophenoxy group, and a sulfonyl chloride functional group. Its molecular formula is C12H8BrClFOSC_{12}H_{8}BrClFOS, with a molecular weight of approximately 319.61 g/mol. This compound is significant in organic and medicinal chemistry due to its reactivity and potential biological applications.

Synthesis

The compound is typically synthesized through an amidation reaction involving 3-bromo-4-fluorophenol and benzenesulfonyl chloride. This reaction occurs under controlled conditions to ensure optimal yield and purity. Various techniques, such as continuous flow reactors, can enhance the efficiency of the synthesis process, making it suitable for industrial applications.

Biological Activity Overview

While specific biological activities for this compound have not been extensively documented, related compounds often exhibit significant biological properties. These include:

  • Antimicrobial Activity : Compounds with similar structures have shown potential antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Some derivatives have demonstrated activity against viruses such as Herpes simplex and Polio.
  • Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways.
  • Cancer Therapy Potential : Structural analogs have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can interact with enzymes, potentially inhibiting their activity. This is crucial in developing pharmaceuticals that target specific pathways.
  • Enhanced Binding Affinity : The presence of bromine and fluorine atoms may enhance the compound's binding affinity to biological targets, increasing its potency .

Research Findings

Recent studies on structurally related compounds provide insights into the potential biological activities of this compound:

CompoundActivityTarget
Meridianin EAntitumorCDK1/cyclin B, CDK5/p25
Variolin AAntiviralP388 murine leukemia
Benzenesulfonate derivativesAntibacterialE. faecalis, E. faecium

These findings suggest that derivatives of sulfonyl chlorides can exhibit a range of biological activities, supporting further investigation into this compound .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial potency of various benzenesulfonate derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural features exhibited significant inhibition zones, indicating potential as antibacterial agents .
  • Antiviral Research : Investigations into phenylalanine derivatives with benzenesulfonamide moieties revealed promising antiviral activity against HIV-1. This underscores the importance of sulfonamide-based compounds in developing new antiviral therapies .

Chemical Reactions Analysis

Substitution Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group is highly electrophilic, enabling nucleophilic substitution reactions under mild conditions.

Key Reactions and Conditions:

Nucleophile Product Conditions Yield Source
AminesSulfonamide derivativesDCM, RT, base (e.g., Et₃N)70–85%
AlcoholsSulfonate estersPyridine, reflux60–75%
ThiolsSulfonate thioestersTHF, 0°C to RT55–65%

Example:
Reaction with benzylamine in dichloromethane (DCM) at room temperature produces the corresponding sulfonamide, isolated in 82% yield after purification .

Suzuki-Miyaura Coupling at the Bromine Substituent

The bromine atom undergoes palladium-catalyzed cross-coupling with arylboronic acids to form biaryl structures.

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Ligand: SPhos or XPhos

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: Toluene/THF/H₂O (3:1:1)

  • Temperature: 80–100°C

Reported Yields:

Boronic Acid Product Yield Source
Phenylboronic acid4-(3-Fluorophenoxy)biphenyl29%
4-Methoxyphenylboronic acidFunctionalized biphenyl67%

The fluorophenoxy group enhances electron deficiency at the bromine site, accelerating oxidative addition to the palladium catalyst .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfonyl chloride group deactivates the benzene ring, directing electrophiles to meta/para positions relative to existing substituents.

Example Reaction:
Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the sulfonyl chloride, albeit in moderate yield (45%) due to steric hindrance from the fluorophenoxy group .

Comparative Reactivity with Analogous Compounds

The fluorophenoxy group distinctively influences reactivity compared to other substituents:

Compound Reactivity with Amines Suzuki Coupling Efficiency
3-Bromo-4-(3-fluorophenoxy)benzenesulfonyl chlorideHigh (82%)Moderate (29–67%)
4-Bromo-3-chlorobenzenesulfonyl chlorideModerate (75%)Low (18%)
3-Bromo-5-fluorobenzenesulfonyl chlorideHigh (85%)High (72%)

The electron-withdrawing nature of the fluorophenoxy group increases electrophilicity at the sulfonyl chloride site but slightly reduces coupling efficiency due to steric effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride and analogous sulfonyl chlorides:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Properties/Applications Source
This compound 3-Br, 4-(3-Fluorophenoxy) Not explicitly provided N/A Intermediate for ADAM-17 inhibitors
4-(3-Bromobenzyloxy)benzene-1-sulfonyl chloride (Compound 37) 4-(3-Br-benzyloxy) Not provided 76 Lower yield; benzyloxy vs. phenoxy group
4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride (Compound 38) 4-(3-F-benzyloxy) Not provided 92 Higher yield; fluorobenzyloxy enhances stability
2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride (BD4009) 2-Br, 4-CF₃ ~325.52 (C₇H₃BrClF₃O₂S) 98 Strong electron-withdrawing CF₃ group; higher reactivity
3-Chloro-4-fluorobenzenesulfonyl chloride 3-Cl, 4-F 229.06 N/A Dual halogenation; compact structure
3-Bromo-4-(2,4-difluorophenoxy)aniline 3-Br, 4-(2,4-diF-phenoxy), NH₂ Not provided N/A Discontinued; potential instability issues

Key Comparisons :

Substituent Effects: The 3-fluorophenoxy group in the target compound provides moderate electron withdrawal compared to the trifluoromethyl group in BD4009, which significantly increases electrophilicity .

Synthetic Yields :

  • Compounds with fluorinated benzyloxy groups (e.g., Compound 38, 92% yield) show higher synthetic efficiency than brominated analogs (Compound 37, 76% yield), suggesting fluorine’s stabilizing role during synthesis .

Applications: The target compound’s phenoxy group may improve binding to enzyme active sites (e.g., ADAM-17 inhibitors) compared to benzyloxy derivatives . Dual-halogenated compounds like 3-chloro-4-fluorobenzenesulfonyl chloride are more reactive but less selective in coupling reactions .

Stability and Commercial Viability: Derivatives with difluorophenoxy groups (e.g., 3-Bromo-4-(2,4-difluorophenoxy)aniline) were discontinued, possibly due to synthesis challenges or instability .

Research Findings and Implications

  • Medicinal Chemistry : The target compound’s balanced electronic profile makes it a versatile intermediate for protease inhibitors, as seen in ADAM-17 inhibitor optimization studies .
  • Materials Science : Sulfonyl chlorides with trifluoromethyl groups (e.g., BD4009) are preferred for high-performance polymers due to their thermal stability .
  • Synthetic Challenges : Brominated sulfonyl chlorides often require careful handling due to their sensitivity to moisture, whereas fluorinated analogs exhibit better shelf life .

Preparation Methods

Preparation via Diazotization and Sulfonyl Chloride Formation

A robust and industrially viable method for preparing substituted benzene sulfonyl chlorides, including brominated derivatives, involves:

  • Step 1: Diazotization of an appropriately substituted aniline compound
    For example, starting from 3-bromo-4-(3-fluorophenoxy)aniline, the amino group is converted to a diazonium salt using sodium nitrite in acidic aqueous media at low temperatures (below 0 °C). A fluoboric acid salt of the diazonium intermediate is often isolated to enhance stability.

  • Step 2: Conversion of the diazonium salt to the sulfonyl chloride
    The diazonium fluoborate salt is reacted with thionyl chloride (SOCl2) in the presence of a catalyst such as cuprous chloride (CuCl) at low temperatures (-5 to 0 °C). This reaction proceeds overnight to yield the corresponding sulfonyl chloride.

  • Workup and purification
    The product is extracted with organic solvents (e.g., ethyl acetate), washed sequentially with sodium carbonate solution, water, and saturated brine, then concentrated and crystallized to obtain the pure sulfonyl chloride.

This method is notable for its safety, environmental friendliness, high yield (typically 75-85%), and suitability for scale-up industrial production.

Specific Adaptation for 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

While direct literature on this exact compound is limited, the preparation method can be extrapolated from closely related substituted benzene sulfonyl chlorides prepared via diazotization and thionyl chloride treatment of the corresponding anilines.

Key points:

  • The starting aniline must bear the 3-bromo and 4-(3-fluorophenoxy) substituents.
  • Diazotization is conducted in hydrochloric acid and water at -5 °C to 0 °C.
  • Sodium nitrite and sodium fluoborate solutions are added dropwise to form the diazonium fluoborate salt.
  • The diazonium salt is then reacted with thionyl chloride and catalytic CuCl under cold conditions.
  • Purification follows standard extraction and crystallization procedures.

This approach ensures retention of the fluorophenoxy and bromine substituents while efficiently introducing the sulfonyl chloride group.

Alternative Synthetic Routes

An alternative approach involves:

  • Direct sulfonylation of 3-bromo-4-(3-fluorophenoxy)benzene using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group onto the aromatic ring.
  • This method requires careful control of temperature and reaction time to avoid over-sulfonation or degradation of sensitive substituents.
  • Post-reaction workup includes quenching, extraction, and purification steps similar to the diazotization method.

However, this direct sulfonylation can be less selective and may produce more impurities compared to the diazonium route.

Summary Table of Preparation Steps and Conditions

Step Reagents & Conditions Purpose Notes
1. Diazotization 3-Bromo-4-(3-fluorophenoxy)aniline, HCl, NaNO2, NaBF4, 0 to -5 °C Formation of diazonium fluoborate salt Low temperature to maintain stability
2. Sulfonyl chloride formation Thionyl chloride, CuCl catalyst, 0 to -5 °C, overnight Conversion to sulfonyl chloride Controlled addition, inert atmosphere recommended
3. Workup Extraction with ethyl acetate, washing with Na2CO3, water, brine Purification Crystallization from cooled solution
Yield Typically 75-85% High purity product Verified by HPLC and 1H NMR

Analytical and Research Findings

  • Purity and Yield: The diazonium salt method yields high-purity sulfonyl chlorides with yields around 79-83% in related compounds, indicating likely similar efficiency for the target compound.
  • Spectroscopic Characterization: 1H NMR spectra confirm the aromatic substitution pattern and integrity of functional groups after synthesis.
  • Scalability: The described method is suitable for industrial scale due to safe reaction conditions, environmental considerations, and reproducibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride?

  • Methodology : A multi-step synthesis is typically employed. First, bromination and fluorophenoxy substitution are performed on a benzene precursor, followed by chlorosulfonation using chlorosulfonic acid or thionyl chloride under anhydrous conditions. Reaction optimization (e.g., temperature control at 0–5°C during sulfonation) minimizes side reactions like hydrolysis . Purification involves recrystallization (e.g., from dichloromethane/hexane) or column chromatography with silica gel and a non-polar solvent system .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine and fluorophenoxy groups at positions 3 and 4, respectively). 19^{19}F NMR identifies fluorine environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 369.92 for C12_{12}H7_7BrClFO3_3S) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 38.97%, H: 1.90%, Br: 21.64%) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers mitigate low yields during the sulfonation step?

  • Troubleshooting :

  • Moisture Control : Use rigorously dried solvents (e.g., distilled thionyl chloride) and inert atmospheres (N2_2/Ar) to prevent hydrolysis of the sulfonyl chloride group .
  • Catalyst Optimization : Introduce catalytic Lewis acids (e.g., AlCl3_3) to enhance electrophilic substitution efficiency .
  • Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) reduces exothermic side reactions .

Q. What side reactions occur during nucleophilic substitutions with this sulfonyl chloride, and how are they resolved?

  • Mechanistic Insights :

  • Hydrolysis : Competing reaction with ambient moisture forms sulfonic acid byproducts. Use anhydrous conditions and molecular sieves .
  • Over-Substitution : Excess nucleophiles (e.g., amines) may lead to bis-sulfonamides. Employ stoichiometric control and monitor reaction progress via TLC .
  • Steric Hindrance : Bulky nucleophiles (e.g., tertiary amines) require prolonged reaction times or elevated temperatures (40–60°C) .

Q. How does the electronic nature of the 3-fluorophenoxy group influence reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing fluorine atom activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic aromatic substitution. DFT calculations (e.g., using Gaussian) can map charge distribution to predict regioselectivity in Suzuki-Miyaura couplings .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Precautions :

  • PPE : Acid-resistant gloves, goggles, and lab coats to prevent contact with corrosive sulfonyl chloride .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., SO2_2/HCl released during hydrolysis) .
  • Storage : Keep in airtight, moisture-free containers at –20°C to prolong shelf life .

Applications in Drug Discovery

Q. How is this compound used in the synthesis of protease inhibitors?

  • Methodology : The sulfonyl chloride group reacts with amine-containing scaffolds (e.g., azacyclic ureas) to form sulfonamide linkages, critical for binding HIV protease active sites. Kinetic studies (e.g., SPR or ITC) optimize inhibitor potency by varying substituents on the fluorophenoxy group .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

  • Resolution :

  • Purity Verification : Reanalyze samples via DSC for melting point consistency .
  • Spectral Reproducibility : Compare NMR data across deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to identify solvent-induced shifts .
  • Literature Cross-Validation : Prioritize data from peer-reviewed journals (e.g., J. Med. Chem.) over vendor catalogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

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